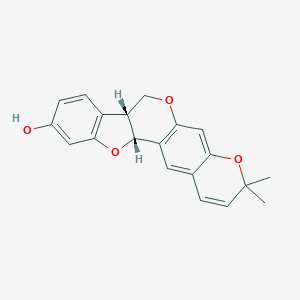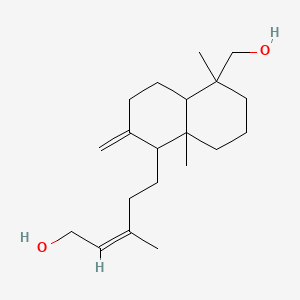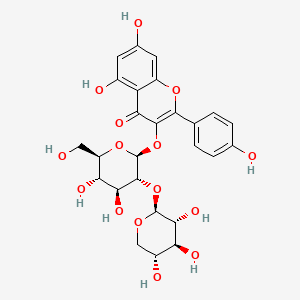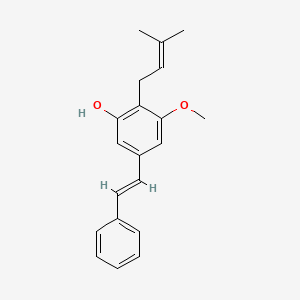
Neorautenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neorautenol is a natural compound belonging to the group of phytoalexins, which are antimicrobial substances produced by plants in response to stress factors such as fungal or bacterial invasion. It has shown potent inhibitory activity against cancer cells, including MDA-MB-231 breast cancer cells . This compound inhibits the production of proinflammatory cytokines and chemokines, such as tumor necrosis factor-α, by inhibiting the NF-κB pathway .
Preparation Methods
Chemical Reactions Analysis
Neorautenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with others, leading to the formation of analogs with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of this compound with modified biological activities .
Scientific Research Applications
Neorautenol has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of phytoalexins.
Biology: It is studied for its role in plant defense mechanisms and its interactions with pathogens.
Mechanism of Action
Neorautenol exerts its effects by inhibiting the NF-κB pathway, which is involved in the production of proinflammatory cytokines and chemokines . This inhibition is due to a decrease in IκB degradation and an increase in its phosphorylation. The compound also induces apoptotic cell death by inhibiting ERK phosphorylation . These molecular targets and pathways are crucial for its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Neorautenol is unique among phytoalexins due to its potent inhibitory activity against cancer cells and its ability to inhibit the NF-κB pathway . Similar compounds include:
Isothis compound: Another phytoalexin with similar antifungal activity.
Erybraedin A: Known for its antifungal and anticancer properties.
Shinpterocarpin: A structural analog of this compound with promising anticancer activity.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C20H18O4 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2R,10R)-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4(9),5,7,14,18,20-heptaen-6-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-17(9-16(11)24-20)22-10-15-13-4-3-12(21)8-18(13)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 |
InChI Key |
OGFFMQWYZCTXCM-KXBFYZLASA-N |
SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |
Isomeric SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OCC4C3OC5=C4C=CC(=C5)O)C |
Synonyms |
(-)-Neorautenol; (7aR,12aS)-7a,12a-Dihydro-3,3-dimethyl-3H,7H-benzofuro[3,2-c]pyrano[3,2-g][1]benzopyran-10-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)

